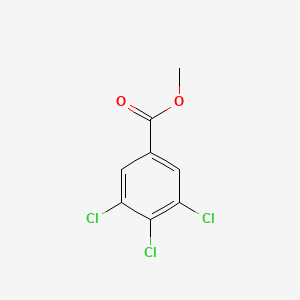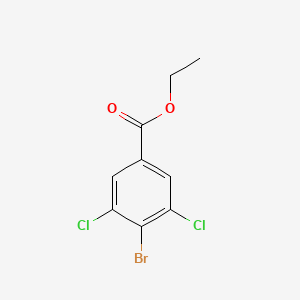![molecular formula C7H9ClN4 B6337118 7H-pyrrolo[2,3-d]pyrimidin-4-ylmethanamine hydrochloride CAS No. 1378817-39-0](/img/structure/B6337118.png)
7H-pyrrolo[2,3-d]pyrimidin-4-ylmethanamine hydrochloride
説明
7H-pyrrolo[2,3-d]pyrimidin-4-ylmethanamine hydrochloride: is a chemical compound with the molecular formula C₇H₉ClN₄. It is a derivative of pyrrolopyrimidine and is often used in research and development, particularly in the field of medicinal chemistry.
作用機序
Target of Action
The primary target of 7H-Pyrrolo[2,3-d]pyrimidin-4-ylmethanamine hydrochloride is Protein Kinase B (PKB or Akt) . PKB is a key component of intracellular signaling pathways regulating growth and survival . It is frequently deregulated in cancer, making it an attractive target for cancer therapy .
Mode of Action
The compound acts as an ATP-competitive inhibitor of PKB . It binds to the ATP-binding site of PKB, preventing ATP from binding and thus inhibiting the kinase activity of PKB . This results in the disruption of downstream signaling pathways that promote cell proliferation and survival .
Biochemical Pathways
The inhibition of PKB affects the phosphatidylinositol-3 kinase (PI3K) signaling pathway . This pathway is involved in cell proliferation, protein translation, progression through the cell cycle, and antiapoptotic survival . By inhibiting PKB, the compound disrupts these processes, potentially leading to the inhibition of tumor growth .
Pharmacokinetics
The compound has been found to be orally bioavailable
Result of Action
The inhibition of PKB by the compound can lead to the modulation of biomarkers of signaling through PKB . This can result in the strong inhibition of the growth of human tumor xenografts in vivo . .
生化学分析
Biochemical Properties
It is known that similar compounds have been used as inhibitors of Protein Kinase B (PKB or Akt), a key component of intracellular signaling pathways regulating growth and survival . These compounds have shown to provide ATP-competitive, nanomolar inhibitors with up to 150-fold selectivity for inhibition of PKB over the closely related kinase PKA .
Cellular Effects
The cellular effects of 7H-Pyrrolo[2,3-d]pyrimidin-4-ylmethanamine hydrochloride are not well-studied. Similar compounds have shown to have significant effects on cellular processes. For instance, they have been found to modulate biomarkers of signaling through PKB in vivo and strongly inhibit the growth of human tumor xenografts in nude mice at well-tolerated doses .
Molecular Mechanism
Similar compounds have been found to inhibit PKB through ATP-competitive inhibition . This suggests that this compound may also exert its effects through similar mechanisms.
Dosage Effects in Animal Models
Similar compounds have shown to strongly inhibit the growth of human tumor xenografts in nude mice at well-tolerated doses .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 7H-pyrrolo[2,3-d]pyrimidin-4-ylmethanamine hydrochloride typically involves the following steps:
Formation of the Pyrrolopyrimidine Core: The initial step involves the formation of the pyrrolopyrimidine core through a cyclization reaction. This can be achieved by reacting appropriate starting materials such as pyrrole and cyanamide under specific conditions.
Functionalization: The next step involves the introduction of functional groups to the pyrrolopyrimidine core. This can be done through various reactions such as halogenation, amination, or alkylation.
Hydrochloride Formation: Finally, the compound is converted to its hydrochloride salt form by reacting it with hydrochloric acid.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. This may include the use of advanced techniques such as continuous flow reactors and automated synthesis systems .
化学反応の分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Halogens, nucleophiles, and other substituting agents.
Major Products Formed:
Oxidation: Oxidized derivatives of the compound.
Reduction: Reduced derivatives of the compound.
Substitution: Substituted derivatives with various functional groups.
科学的研究の応用
Chemistry: 7H-pyrrolo[2,3-d]pyrimidin-4-ylmethanamine hydrochloride is used as a building block in the synthesis of more complex molecules
Biology: In biological research, this compound is used to study cellular processes and signaling pathways. It is particularly valuable in the investigation of kinase activity and inhibition, which are crucial for understanding cell growth and proliferation.
Medicine: The compound has shown promise as a kinase inhibitor, making it a potential candidate for the development of anticancer drugs. It has been studied for its ability to inhibit specific kinases involved in cancer progression, such as epidermal growth factor receptor kinase and aurora kinase A .
Industry: In the pharmaceutical industry, this compound is used in the development of new drugs. Its role as a kinase inhibitor makes it a valuable tool for screening and optimizing drug candidates .
類似化合物との比較
4-amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides: These compounds are also kinase inhibitors and share a similar pyrrolopyrimidine core structure.
N-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine derivatives: These derivatives have been studied for their kinase inhibitory activity and potential anticancer properties.
Uniqueness: 7H-pyrrolo[2,3-d]pyrimidin-4-ylmethanamine hydrochloride is unique due to its specific structure and the presence of the methanamine group. This structural feature enhances its binding affinity and selectivity for certain kinases, making it a valuable compound for targeted cancer therapy .
特性
IUPAC Name |
7H-pyrrolo[2,3-d]pyrimidin-4-ylmethanamine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N4.ClH/c8-3-6-5-1-2-9-7(5)11-4-10-6;/h1-2,4H,3,8H2,(H,9,10,11);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXZREIOBIMNXBT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC2=NC=NC(=C21)CN.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9ClN4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80857433 | |
| Record name | 1-(7H-Pyrrolo[2,3-d]pyrimidin-4-yl)methanamine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80857433 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.62 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
935505-76-3, 1378817-39-0 | |
| Record name | 1-(7H-Pyrrolo[2,3-d]pyrimidin-4-yl)methanamine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80857433 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (7H-Pyrrolo[2,3-d]pyrimidine-4-yl)methanamine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


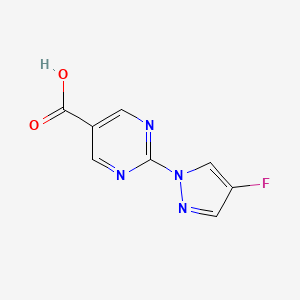
![5'-Methoxyspiro[cyclopropane-1,1'-isoindolin]-3'-one](/img/structure/B6337039.png)




![2,10-Diaza-9-(2-hydroxy-3,5-diiodophenyl)-5,5-dimethyltricyclo[9.4.0.0<3,8>]pentadeca-1(11),3(8),12,14-tetraen-7-one](/img/structure/B6337085.png)
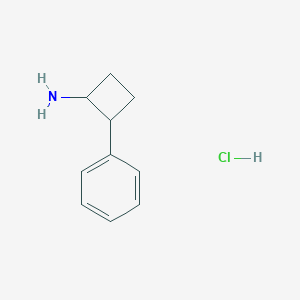
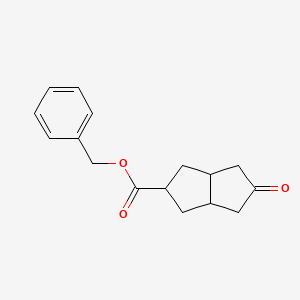
![Spiro[3.4]octan-1-OL](/img/structure/B6337102.png)

